molecular formula C14H14O3S B14283510 Benzene, 1-methoxy-3-[(phenylsulfonyl)methyl]- CAS No. 129527-19-1

Benzene, 1-methoxy-3-[(phenylsulfonyl)methyl]-

Cat. No.: B14283510
CAS No.: 129527-19-1
M. Wt: 262.33 g/mol
InChI Key: XJWULFNRSQAAII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-methoxy-3-[(phenylsulfonyl)methyl]- is an organic compound characterized by a benzene ring substituted with a methoxy group at the first position and a phenylsulfonylmethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methoxy-3-[(phenylsulfonyl)methyl]- typically involves the following steps:

    Methoxylation: Introduction of a methoxy group to the benzene ring.

    Sulfonylation: Introduction of a phenylsulfonyl group to the benzene ring.

    Methylation: Introduction of a methyl group to the sulfonylated benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation and methylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted benzene derivatives.

Chemistry:

  • Used as an intermediate in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-methoxy-3-[(phenylsulfonyl)methyl]- involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and electron donation, while the phenylsulfonyl group can engage in various interactions with enzymes and receptors. These interactions can modulate biological pathways and influence the compound’s effects.

Comparison with Similar Compounds

  • Benzene, 1-methoxy-3-methyl-
  • Benzene, 1-methoxy-3-ethyl-
  • Benzene, 1-methoxy-3-(phenylmethyl)-

Comparison:

  • Benzene, 1-methoxy-3-methyl- lacks the sulfonyl group, making it less reactive in certain chemical reactions.
  • Benzene, 1-methoxy-3-ethyl- has an ethyl group instead of a phenylsulfonyl group, altering its physical and chemical properties.
  • Benzene, 1-methoxy-3-(phenylmethyl)- has a phenylmethyl group instead of a phenylsulfonyl group, affecting its reactivity and potential applications.

Benzene, 1-methoxy-3-[(phenylsulfonyl)methyl]- stands out due to the presence of the phenylsulfonyl group, which imparts unique reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

129527-19-1

Molecular Formula

C14H14O3S

Molecular Weight

262.33 g/mol

IUPAC Name

1-(benzenesulfonylmethyl)-3-methoxybenzene

InChI

InChI=1S/C14H14O3S/c1-17-13-7-5-6-12(10-13)11-18(15,16)14-8-3-2-4-9-14/h2-10H,11H2,1H3

InChI Key

XJWULFNRSQAAII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.